molecular formula C8H5N3O8 B2964494 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine CAS No. 135399-56-3

5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2964494
CAS No.: 135399-56-3
M. Wt: 271.141
InChI Key: JWGHEORPZNJONK-UHFFFAOYSA-N
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Description

5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine: is a nitrated aromatic compound known for its high-energy properties It is a derivative of 1,4-benzodioxane, where three nitro groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 1,4-benzodioxane. The process includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to introduce nitro groups into the aromatic ring. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6,7-Trinitro-2,3-dihydro-1,4-benzodioxine involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The compound’s stability and reactivity are influenced by the presence of the dioxane ring, which provides a stabilizing effect .

Properties

IUPAC Name

5,6,7-trinitro-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O8/c12-9(13)4-3-5-8(19-2-1-18-5)7(11(16)17)6(4)10(14)15/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGHEORPZNJONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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